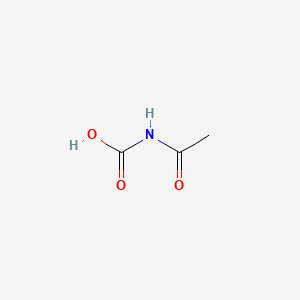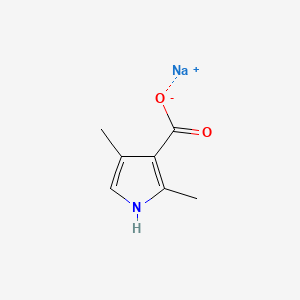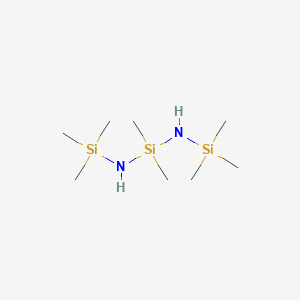
Bis(trimethylsilylamino)dimethylsilane
描述
Bis(trimethylsilylamino)dimethylsilane is an organosilicon compound with the molecular formula C8H26N2Si3. This compound is characterized by the presence of trimethylsilyl groups attached to a dimethylsilane backbone. It is a colorless liquid that is used in various chemical applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Bis(trimethylsilylamino)dimethylsilane can be synthesized through the reaction of trimethylsilylamine with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
2(CH3)3SiNH2+(CH3)2SiCl2→(CH3)3SiNHSi(CH3)2NHSi(CH3)3+2HCl
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.
化学反应分析
Types of Reactions
Bis(trimethylsilylamino)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups.
Hydrolysis: The compound reacts with water to form silanols and ammonia.
Oxidation: It can be oxidized to form siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and alkoxides.
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used.
Major Products Formed
Substitution Reactions: Products include various substituted silanes.
Hydrolysis: Silanols and ammonia are formed.
Oxidation: Siloxanes are the major products.
科学研究应用
Bis(trimethylsilylamino)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a protective group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
作用机制
The mechanism of action of bis(trimethylsilylamino)dimethylsilane involves the interaction of its trimethylsilyl groups with various substrates. The trimethylsilyl groups can act as protecting groups, preventing unwanted reactions during chemical synthesis. Additionally, the compound can form stable complexes with metals, which are useful in catalysis and material science.
相似化合物的比较
Similar Compounds
Bis(trimethylsilyl)amine: Similar in structure but lacks the dimethylsilane backbone.
Trimethylsilylamine: Contains only one trimethylsilyl group.
Dimethyldichlorosilane: Used as a precursor in the synthesis of bis(trimethylsilylamino)dimethylsilane.
Uniqueness
This compound is unique due to its combination of trimethylsilyl groups and a dimethylsilane backbone, which imparts distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.
属性
IUPAC Name |
[[[dimethyl-(trimethylsilylamino)silyl]amino]-dimethylsilyl]methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H26N2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h9-10H,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOWCIXIMZMPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C)N[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H26N2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519918 | |
| Record name | 1,1-Dimethyl-N,N'-bis(trimethylsilyl)silanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30519918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7585-48-0 | |
| Record name | 1,1-Dimethyl-N,N'-bis(trimethylsilyl)silanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30519918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[3-(Trifluoromethyl)phenyl]pyrimidin-2(1H)-one](/img/structure/B3056915.png)


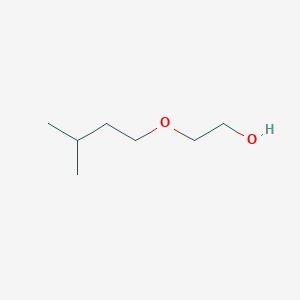
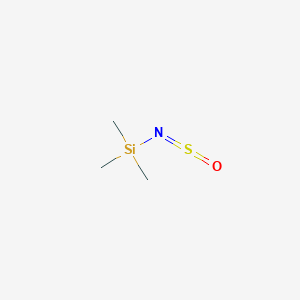
![2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B3056921.png)
![[(2,4-Dimethylphenyl)thio]acetic acid](/img/structure/B3056922.png)

